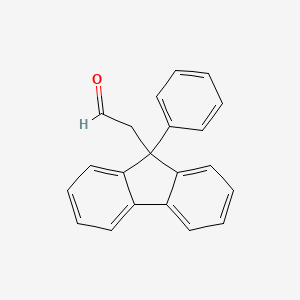
(9-Phenyl-9H-fluoren-9-yl)acetaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(9-Phenyl-9H-fluoren-9-yl)acetaldehyde is an organic compound with a complex structure that includes a fluorene backbone substituted with a phenyl group and an acetaldehyde functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (9-Phenyl-9H-fluoren-9-yl)acetaldehyde typically involves the reaction of 9-phenyl-9H-fluoren-9-ol with appropriate reagents to introduce the acetaldehyde group. One common method is the oxidation of 9-phenyl-9H-fluoren-9-ol using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar oxidation reactions with optimized conditions for higher yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(9-Phenyl-9H-fluoren-9-yl)acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidizing Agents: PCC, DMP, KMnO4, CrO3
Reducing Agents: NaBH4, LiAlH4
Substitution Reagents: Halogens, nitro compounds
Major Products
Oxidation: (9-Phenyl-9H-fluoren-9-yl)carboxylic acid
Reduction: (9-Phenyl-9H-fluoren-9-yl)methanol
Substitution: Various substituted derivatives depending on the reagents used
Aplicaciones Científicas De Investigación
(9-Phenyl-9H-fluoren-9-yl)acetaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and materials.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of advanced materials and polymers with specific properties
Mecanismo De Acción
The mechanism of action of (9-Phenyl-9H-fluoren-9-yl)acetaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and other biomolecules, potentially altering their function. The aromatic rings can participate in π-π interactions and other non-covalent interactions with biological targets .
Comparación Con Compuestos Similares
Similar Compounds
9-Phenyl-9H-fluoren-9-ol: A precursor to (9-Phenyl-9H-fluoren-9-yl)acetaldehyde, differing by the presence of a hydroxyl group instead of an aldehyde group.
9-Phenyl-9H-fluoren-9-amine: Contains an amine group instead of an aldehyde group, used in asymmetric synthesis and pharmaceutical applications.
9H-Fluoren-9-yl acetate: An ester derivative of fluorene, used in various organic synthesis reactions.
Uniqueness
This compound is unique due to its combination of a fluorene backbone with a phenyl group and an aldehyde functional group
Propiedades
Número CAS |
5043-46-9 |
|---|---|
Fórmula molecular |
C21H16O |
Peso molecular |
284.3 g/mol |
Nombre IUPAC |
2-(9-phenylfluoren-9-yl)acetaldehyde |
InChI |
InChI=1S/C21H16O/c22-15-14-21(16-8-2-1-3-9-16)19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,15H,14H2 |
Clave InChI |
LTBXLBUEKQBHHX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2(C3=CC=CC=C3C4=CC=CC=C42)CC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


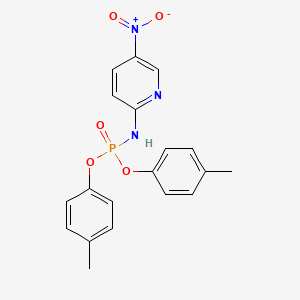
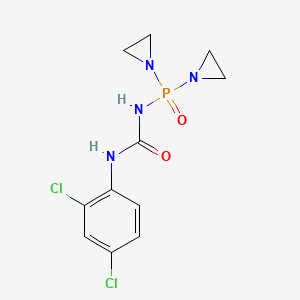

![N-benzyl-2-[[2-(benzylcarbamoyl)phenyl]disulfanyl]benzamide](/img/structure/B14738358.png)
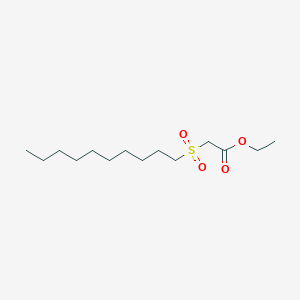
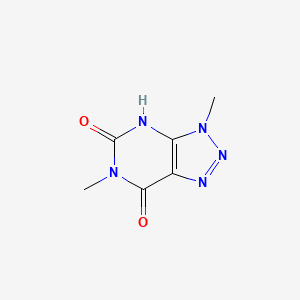
![1-[(But-2-en-1-yl)sulfanyl]but-2-ene](/img/structure/B14738370.png)
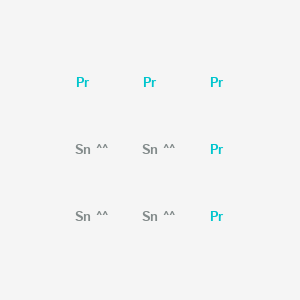
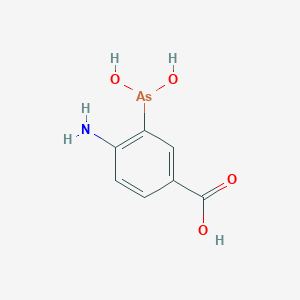
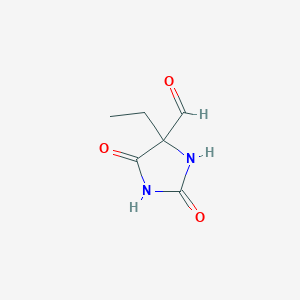
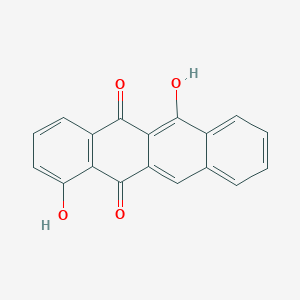

![4-[(3-Carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;2-(diethylamino)-1-(6-methoxyquinolin-4-yl)ethanol](/img/structure/B14738414.png)
![2-[(4-pentoxyphenyl)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B14738417.png)
